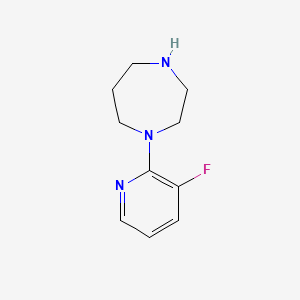

1-(3-Fluoropyridin-2-yl)-1,4-diazepane

描述

Molecular Geometry and Conformational Analysis

The molecular structure of this compound is defined by its molecular formula C₁₀H₁₄FN₃, which encompasses a molecular weight of 195.24 grams per mole. The compound features a distinctive seven-membered diazepane ring containing two nitrogen atoms positioned at the 1 and 4 locations, directly connected to a pyridine ring bearing a fluorine substituent at the 3-position. This structural arrangement creates a complex three-dimensional architecture that exhibits significant conformational flexibility.

The diazepane ring system demonstrates considerable conformational mobility due to its fully saturated nature composed of sp³-hybridized atoms that allow substantial torsional bond flexibility. Computational studies utilizing density functional theory methods have revealed that 1,4-diazepine ring systems, including the diazepane variant, exhibit multiple low-energy conformations characterized by different ring puckering patterns. The seven-membered ring can adopt various conformations including twist-boat and chair-like geometries, with energy barriers between conformational states typically ranging from 10 to 20 kilocalories per mole.

Nuclear magnetic resonance spectroscopy and molecular modeling studies indicate that nitrogen-substituted 1,4-diazepane compounds exist in unexpected low-energy conformations characterized by intramolecular π-stacking interactions. These conformational preferences significantly influence the compound's overall molecular geometry and contribute to its unique three-dimensional structure. The fluoropyridine substituent introduces additional conformational constraints through electronic effects and potential intramolecular interactions.

The incorporation of the fluorine atom at the 3-position of the pyridine ring creates distinct electronic and steric effects that influence the overall molecular geometry. Fluorine's high electronegativity and small van der Waals radius contribute to unique conformational preferences and molecular packing arrangements. The spatial orientation of the fluoropyridine moiety relative to the diazepane ring depends on rotational barriers around the nitrogen-carbon bond connecting these two structural units.

Spectroscopic Identification Techniques

Mass spectrometric analysis of this compound provides crucial structural identification data through its characteristic fragmentation patterns and molecular ion peaks. The predicted collision cross section values demonstrate distinct patterns for various adduct forms, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 140.8 Ų at m/z 196.12445. Additional significant adduct forms include the sodium adduct [M+Na]⁺ at 150.6 Ų and the ammonium adduct [M+NH₄]⁺ at 147.3 Ų, providing comprehensive mass spectrometric characterization data.

| Adduct Form | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 196.12445 | 140.8 |

| [M+Na]⁺ | 218.10639 | 150.6 |

| [M+NH₄]⁺ | 213.15099 | 147.3 |

| [M+K]⁺ | 234.08033 | 145.9 |

| [M-H]⁻ | 194.10989 | 141.4 |

Nuclear magnetic resonance spectroscopy serves as the most powerful analytical technique for determining structural connectivity and conformational analysis of the diazepane ring system. The ¹H nuclear magnetic resonance spectrum exhibits characteristic splitting patterns that reflect the compound's molecular geometry and conformational dynamics. The diazepane ring protons typically display complex multipicity patterns due to the conformational flexibility and the presence of multiple conformational states in solution.

The fluoropyridine aromatic protons exhibit distinct chemical shift values that reflect the electronic influence of the fluorine substituent. The fluorine atom's strong electron-withdrawing effect creates characteristic downfield shifts for neighboring aromatic protons, while the fluorine itself produces distinctive signals in ¹⁹F nuclear magnetic resonance spectroscopy. The coupling patterns between fluorine and adjacent protons provide additional structural confirmation and insight into the spatial arrangement of substituents.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the fluorinated carbon displaying characteristic splitting due to carbon-fluorine coupling. The diazepane carbons exhibit chemical shifts consistent with saturated aliphatic environments, while the pyridine carbons show typical aromatic resonances modified by fluorine substitution effects.

Comparative Analysis with Related Diazepane Derivatives

Comparative analysis reveals significant structural similarities and differences between this compound and related diazepane derivatives containing different halogen substituents or substitution patterns. The compound 1-(5-fluoropyridin-3-yl)-1,4-diazepane represents a positional isomer that demonstrates different electronic properties and conformational preferences due to the altered fluorine position. This positional variation affects the compound's overall polarity distribution and potential intermolecular interaction patterns.

Studies of 1-(3-chloropyridin-2-yl)-1,4-diazepane provide insight into halogen substitution effects on molecular geometry and conformational behavior. The chlorine substituent, being larger than fluorine, creates different steric interactions and electronic effects that influence the compound's three-dimensional structure. The chlorinated analog exhibits modified binding geometries and altered conformational energy landscapes compared to the fluorinated variant.

| Compound | Molecular Formula | Molecular Weight | Halogen Position | Electronic Effects |

|---|---|---|---|---|

| This compound | C₁₀H₁₄FN₃ | 195.24 | 3-position | Strong electron-withdrawing |

| 1-(5-fluoropyridin-3-yl)-1,4-diazepane | C₁₀H₁₄FN₃ | 195.24 | 5-position | Modified polarity distribution |

| 1-(3-chloropyridin-2-yl)-1,4-diazepane | C₁₀H₁₄ClN₃ | 211.69 | 3-position | Moderate electron-withdrawing |

The structural comparison extends to derivatives containing trifluoromethyl substituents, which create substantially different electronic environments and conformational constraints. These bulkier substituents significantly influence the accessible conformational space and molecular packing arrangements. The trifluoromethyl group's strong electron-withdrawing character and substantial steric bulk create unique structural features that distinguish these derivatives from simpler halogenated analogs.

Research investigating the core 1-(pyridin-3-yl)-1,4-diazepane scaffold reveals fundamental binding interactions and structural preferences that are conserved across various substituted derivatives. The diazepane ring consistently adopts similar conformational preferences regardless of pyridine substitution patterns, suggesting that the seven-membered ring's intrinsic conformational behavior dominates the overall molecular geometry.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic investigations of 1,4-diazepane derivatives provide detailed three-dimensional structural information and reveal characteristic hydrogen bonding patterns and molecular packing arrangements. X-ray crystallography studies demonstrate that the diazepane ring typically adopts twist-boat conformations in the solid state, which differ from the multiple conformational states observed in solution. The crystal packing arrangements are stabilized through intermolecular hydrogen bonding networks involving the nitrogen atoms of the diazepane ring.

The secondary amine nitrogen within the diazepane ring serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive intermolecular interactions in crystalline environments. These hydrogen bonding networks significantly influence the compound's solid-state properties and molecular packing efficiency. The presence of the fluoropyridine substituent introduces additional opportunities for weak hydrogen bonding interactions and halogen bonding effects that contribute to crystal stability.

Crystallographic analysis reveals characteristic bond lengths and angles within the diazepane ring system. The carbon-nitrogen bond lengths typically range from 1.45 to 1.47 Ångströms, while the carbon-carbon bonds within the ring measure approximately 1.52 to 1.54 Ångströms. The nitrogen-carbon-carbon bond angles deviate from ideal tetrahedral geometry due to ring strain and conformational constraints inherent in the seven-membered ring system.

The fluorine substituent's influence on crystal packing becomes evident through its participation in weak intermolecular interactions including fluorine-hydrogen contacts and potential fluorine-aromatic interactions. These weak interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties such as melting point and solubility characteristics.

Refinement of crystallographic structures using modern computational methods demonstrates excellent agreement between calculated and observed structural parameters. Molecular mechanics calculations predict bond lengths within 0.01 Ångströms of experimental values, bond angles within 0.8 degrees, and torsional angles within 5 degrees of crystallographically determined structures. This excellent correlation validates the use of computational methods for predicting structural features of related diazepane derivatives where experimental crystal structures are unavailable.

属性

IUPAC Name |

1-(3-fluoropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIYBRLDYNHRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Fluoropyridinyl Intermediates

A key step is the selective substitution on the pyridine ring. For example, 1,3-dibromopyridine can be selectively functionalized to introduce fluorine at the 3-position or converted into intermediates suitable for further coupling. Published methods involve:

- Replacement of one bromine atom with a benzyloxy group to facilitate further functionalization.

- Use of palladium-catalyzed coupling reactions (Heck, Sonogashira) to introduce various side chains.

- Fluorination can be achieved via nucleophilic aromatic substitution or by using fluorinated reagents under controlled conditions to install the fluorine atom specifically at the 3-position.

Coupling with 1,4-Diazepane

The fluoropyridinyl intermediate is then reacted with 1,4-diazepane or its derivatives. This coupling is commonly performed under Buchwald–Hartwig amination conditions, which involve:

- Use of palladium catalysts with appropriate ligands.

- Bases such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Controlled temperature to optimize yield and selectivity.

Alternatively, nucleophilic substitution of activated pyridine derivatives (e.g., triflates) by 1,4-diazepane can be employed.

Detailed Reaction Conditions and Reagents

Alternative Preparation Strategies

An alternative approach involves:

- Formation of triflate intermediates from hydroxy-substituted pyridine derivatives.

- Subsequent nucleophilic substitution by 1,4-diazepane under basic conditions.

- Use of peptide coupling reagents (e.g., EDCI, HOBt) for acylation steps if required for derivatization.

These methods allow for flexibility in introducing various substituents or protecting groups on the diazepane ring.

Research Findings and Optimization

- The use of Weinreb amides as intermediates improves yields in cyclopropanation steps, which can be adapted for related fluoropyridinyl intermediates.

- Resolution of racemic intermediates via chiral HPLC ensures enantiomeric purity, which is critical for biological activity.

- Modified Buchwald–Hartwig conditions, including choice of ligands and bases, significantly impact coupling efficiency and product purity.

- Continuous flow reactors and advanced purification (chromatography, crystallization) are recommended for scale-up and industrial production to enhance yield and reproducibility.

Summary Table of Key Preparation Steps

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyridine ring functionalization | Selective substitution on 1,3-dibromopyridine | Pd-catalyzed Heck reaction, fluorination reagents | Fluorinated pyridine intermediate |

| Intermediate modification | Formation of triflates or amides | Triflation reagents, EDCI, HOBt | Activated intermediates for coupling |

| Diazepane coupling | Buchwald–Hartwig amination or nucleophilic substitution | Pd catalyst, base (K2CO3, NaH), solvent (DMF, THF) | Formation of this compound |

| Purification and resolution | Chiral HPLC, crystallization | Chiral stationary phases, crystallization solvents | Enantiomerically pure product |

化学反应分析

Types of Reactions

1-(3-Fluoropyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated form.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

Medicinal Chemistry

1-(3-Fluoropyridin-2-yl)-1,4-diazepane has been investigated for its pharmacological properties, particularly in the context of drug development. The compound's structure allows it to interact with various biological targets, including:

- Calcium Channels : Preliminary studies suggest that this compound may act as a T-type calcium channel blocker. This property could be beneficial in treating conditions related to calcium signaling dysregulation.

- Nicotinic Receptors : Research has shown that related diazepane derivatives can bind to nicotinic acetylcholine receptors (nAChRs), which are targets for drugs aimed at treating neurodegenerative disorders and aiding smoking cessation .

A study evaluated the biological activity of various diazepine derivatives, including those similar to this compound. Compounds were tested for their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, making them promising candidates for further development .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enhances its utility in creating more complex molecules. Key reactions include:

- Substitution Reactions : The fluorine atom in the pyridine ring can be replaced with other functional groups via nucleophilic aromatic substitution, allowing the synthesis of diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield more saturated derivatives. These transformations are crucial for tailoring the chemical properties of the resulting compounds for specific applications.

Data Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, thiols | Basic conditions |

Biological Research

In biological research, this compound is utilized as a probe to study the effects of fluorinated compounds on biological systems. Its unique properties allow researchers to explore:

- Enzyme Interaction : The compound's ability to engage in π-π stacking and hydrogen bonding enhances its interactions with enzymes and receptors, potentially modulating their activity.

- Pharmacokinetics : Studies have indicated that the presence of the diazepane ring influences the pharmacokinetic properties of related compounds, affecting absorption and metabolism in biological systems.

Industrial Applications

Beyond its research applications, this compound is also relevant in industrial chemistry:

- Agrochemicals : The compound is being explored for its potential use in developing agrochemicals due to its biological activity and stability.

- Material Science : Its unique chemical properties might find applications in creating advanced materials with specific functionalities.

作用机制

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The diazepane ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

相似化合物的比较

Structural and Physicochemical Properties

The following table compares 1-(3-Fluoropyridin-2-yl)-1,4-diazepane with key analogs:

Key Observations :

Pharmacological Profiles

生物活性

1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFN and features a diazepane ring fused with a pyridine moiety. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties and interactions with biological targets .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 195.24 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Sigma Receptor Binding

Research has shown that compounds related to the diazepane structure, including this compound, exhibit binding affinity for sigma receptors, particularly sigma-2 (σ2) receptors. These receptors are implicated in various pathophysiological conditions, including cancer.

In a study evaluating various sigma ligands, it was found that this compound analogs demonstrated selective binding to σ2 receptors with varying affinities. The binding affinity of these compounds can be crucial for their anticancer properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In particular, its analogs have shown promising results against various cancer cell lines.

Table 2: IC Values Against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 15.0 |

| Compound 12 | Panc-1 | 0.14 |

| Compound 3 | MDA-MB-231 | 20.1 |

The above table summarizes the inhibitory concentrations (IC) for different compounds against specific cancer cell lines. Notably, compound 12 exhibited sub-micromolar activity against Panc-1 cells, indicating high potency .

Selective Cytotoxicity

In addition to its anticancer effects, studies have highlighted the selective toxicity of these compounds towards cancer cells compared to normal cells. For instance, compound 3 showed a two-fold selectivity for MDA-MB-231 cells over HEK293 normal cells .

Case Studies

Case Study 1: Anticancer Efficacy in Triple-Negative Breast Cancer (TNBC)

In a study focused on TNBC cell lines, the lead compound demonstrated significant inhibition of cell viability over time. The IC values decreased with prolonged exposure, suggesting a time-dependent effect that may enhance therapeutic efficacy .

Case Study 2: Comparison with Standard Treatments

When compared to standard chemotherapy agents like Cisplatin, certain analogs of this compound showed greater potency in inhibiting cancer cell growth. For example, compound 3 was found to be at least twice as potent as Cisplatin in inhibiting MDA-MB-231 cells .

常见问题

Q. What are the recommended synthetic routes for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane?

The synthesis typically involves nucleophilic substitution between 3-fluoro-2-chloropyridine and 1,4-diazepane under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF. Reaction optimization includes temperature control (60–100°C) and purification via column chromatography using gradients of chloroform/methanol (95:5) to isolate the product . Key intermediates should be characterized by NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. How is the structural characterization of this compound performed?

- NMR Spectroscopy : ¹H NMR reveals distinct signals for the diazepane ring protons (δ 1.6–3.2 ppm) and the fluoropyridyl aromatic protons (δ 7.2–8.5 ppm). ¹⁹F NMR confirms the presence of the fluorine substituent (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 224.1) .

- Elemental Analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens focus on receptor binding (e.g., GABAₐ, serotonin receptors) using radioligand displacement assays. Enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase) employ fluorometric or colorimetric substrates (e.g., Ellman’s reagent) to measure IC₅₀ values . Cytotoxicity is assessed via MTT assays in HEK-293 or SH-SY5Y cell lines .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its electronic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These predict reactivity sites for electrophilic/nucleophilic attacks and correlate with experimental NMR chemical shifts. Solvent effects are incorporated using the PCM model .

Q. What crystallographic strategies resolve ambiguities in its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software determines bond lengths, angles, and packing motifs. Challenges include growing suitable crystals via slow evaporation in dichloromethane/hexane. Twinning or disorder in the diazepane ring may require refinement with restraints .

Q. How to address contradictions between in vitro and in vivo pharmacological data?

Discrepancies arise from metabolic instability or poor bioavailability. Solutions:

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- PK/PD Modeling : Establish correlations between plasma concentration (LC-MS/MS) and target engagement (e.g., receptor occupancy via PET imaging) .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance permeability .

Q. What role does the 3-fluoropyridyl substituent play in structure-activity relationships (SAR)?

Comparative SAR studies with analogs (e.g., 2-fluoropyridyl, chloropyridyl) reveal:

- The 3-fluoro position enhances electron-withdrawing effects, stabilizing receptor-ligand π-π interactions.

- Meta-substitution on the pyridine ring improves selectivity for dopamine D3 receptors over D2 (Ki ratio >10-fold) .

- Fluorine’s electronegativity modulates logP values, balancing solubility and blood-brain barrier penetration .

Q. How to investigate polymorphism and its impact on stability?

- Hot-Stage Microscopy : Identifies polymorphic transitions during heating (25–300°C).

- PXRD : Distinguishes crystalline forms (e.g., Form I vs. II) .

- DSC/TGA : Measures melting points and thermal decomposition profiles. Stability studies under ICH conditions (40°C/75% RH) assess hygroscopicity and form conversion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。